N-(4-hydroxy-3,5-dimethylphenyl)-4-nitrobenzamide
Description
Nitrobenzamides, including those with hydroxy and dimethyl substitutions, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications. They serve as crucial intermediates in the synthesis of more complex molecules and are subjects of studies for their unique chemical and physical properties.
Synthesis Analysis
The synthesis of nitrobenzamide derivatives often involves acylation reactions, where an amino group on a phenol or aniline reacts with an acyl chloride or carboxylic acid in the presence of a base. For instance, compounds similar to the one might be synthesized through the reaction of a dimethylphenol derivative with 4-nitrobenzoyl chloride under basic conditions (Palmer et al., 1995; Hong et al., 2015).
Molecular Structure Analysis
X-ray diffraction and DFT calculations are standard methods to analyze the molecular structure of nitrobenzamide derivatives, revealing details about their crystal packing, bond lengths, angles, and intermolecular interactions. These studies help understand the compound's reactivity and physical properties (Karabulut et al., 2014).
Chemical Reactions and Properties
Nitrobenzamide derivatives undergo various chemical reactions, including reductive transformations where nitro groups can be selectively reduced to amines or hydroxylamines. These reactions are crucial for modifying the compound's biological activity and solubility (Palmer et al., 1995).
Physical Properties Analysis
The physical properties of nitrobenzamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Understanding these properties is essential for their application in drug formulation and material science (Karabulut et al., 2014).
Chemical Properties Analysis
Nitrobenzamide derivatives exhibit a range of chemical properties, including reactivity towards nucleophiles and electrophiles, acid-base behavior, and potential for undergoing oxidation-reduction reactions. These properties are pivotal for their application in synthetic chemistry and biochemistry (Palmer et al., 1995).
properties
IUPAC Name |
N-(4-hydroxy-3,5-dimethylphenyl)-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-9-7-12(8-10(2)14(9)18)16-15(19)11-3-5-13(6-4-11)17(20)21/h3-8,18H,1-2H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKVQGSNVWKEGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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